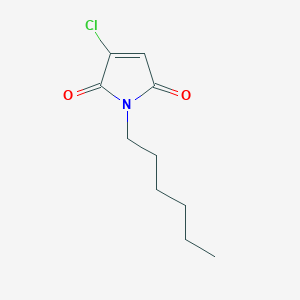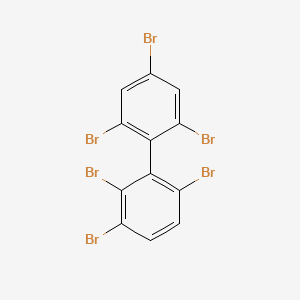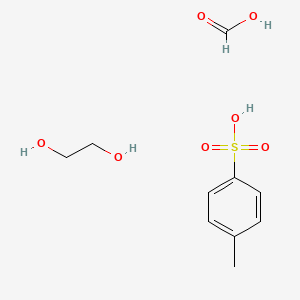
ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethane-1,2-diol; formic acid; 4-methylbenzenesulfonic acid” is a combination of three distinct chemicals, each with unique properties and applications Formic acid, or methanoic acid, is the simplest carboxylic acid with the formula HCOOH
Vorbereitungsmethoden
Ethane-1,2-diol
Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol . Industrially, this process involves the catalytic oxidation of ethylene to ethylene oxide, followed by hydrolysis .
Formic Acid
Formic acid can be synthesized by the action of sulfuric acid on sodium formate, which is produced from carbon monoxide and sodium hydroxide . Another method involves the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide .
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene using sulfuric acid or oleum .
Analyse Chemischer Reaktionen
Ethane-1,2-diol
Ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents.
Esterification: Reacts with carboxylic acids to form esters.
Dehydration: Can be dehydrated to produce ethylene oxide.
Formic Acid
Formic acid participates in several reactions:
Reduction: Acts as a reducing agent due to its aldehyde group.
Dehydration: Dehydrates to carbon monoxide and water when treated with concentrated sulfuric acid.
Neutralization: Reacts with bases to form formates.
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is involved in:
Esterification: Forms esters with alcohols.
Neutralization: Reacts with bases to form sulfonates.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diol
Ethane-1,2-diol is widely used in the production of polyester fibers and as an antifreeze in cooling systems . It also serves as a solvent in various chemical processes .
Formic Acid
Formic acid is used in leather processing, textile dyeing, and as a preservative . It also finds applications in the synthesis of pharmaceuticals and as a reducing agent in organic chemistry .
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is commonly used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions .
Wirkmechanismus
Ethane-1,2-diol
Ethane-1,2-diol exerts its effects primarily through hydrogen bonding and its ability to lower the freezing point of water .
Formic Acid
Formic acid acts as a reducing agent due to its aldehyde group, which can donate electrons in redox reactions .
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid functions as a strong acid catalyst, facilitating various organic reactions by donating protons .
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diol
Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its higher toxicity and lower viscosity .
Formic Acid
Acetic acid is a similar carboxylic acid but lacks the reducing properties of formic acid .
4-Methylbenzenesulfonic Acid
Other sulfonic acids like benzenesulfonic acid and methanesulfonic acid are similar but differ in their aromatic or aliphatic nature .
Eigenschaften
CAS-Nummer |
90433-81-1 |
|---|---|
Molekularformel |
C10H16O7S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H6O2.CH2O2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4;2-1-3/h2-5H,1H3,(H,8,9,10);3-4H,1-2H2;1H,(H,2,3) |
InChI-Schlüssel |
FGOFUTZBVOTPHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


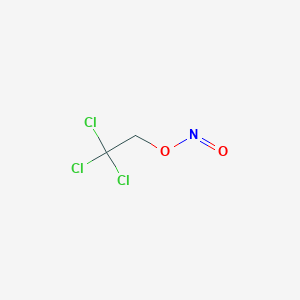
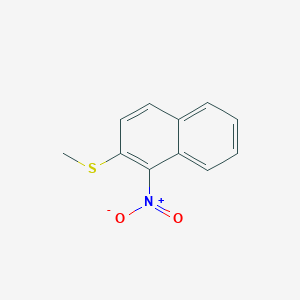
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
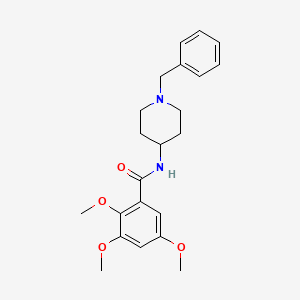
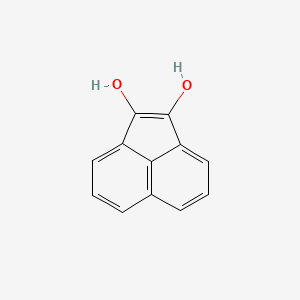
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)


